molecular formula C20H26N2O4 B127858 Enalapril Diketopiperazine CAS No. 115729-52-7

Enalapril Diketopiperazine

Número de catálogo: B127858
Número CAS: 115729-52-7
Peso molecular: 358.4 g/mol
Clave InChI: BMZHNHHJUGMMLV-XIRDDKMYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enalapril diketopiperazine is a derivative of enalapril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure. This compound is formed through the thermal-induced intramolecular interaction of enalapril maleate, resulting in the formation of a diketopiperazine ring structure .

Análisis De Reacciones Químicas

Types of Reactions: Enalapril diketopiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form through thermal-induced intramolecular interactions, leading to the formation of a six-membered cyclic anhydride .

Common Reagents and Conditions: The formation of this compound is influenced by the presence of polymers like Eudragit E, which interact with the carboxyl group of enalapril maleate. The degradation process is also affected by the pH of the environment, with neutral pH promoting the highest stability .

Major Products Formed: The major product formed from the thermal degradation of enalapril maleate is this compound. This compound is characterized by its six-membered cyclic anhydride structure .

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Enalapril DKP has a molecular formula of C20H26N2O4C_{20}H_{26}N_{2}O_{4} and a molecular weight of 358.43 g/mol. It is formed through thermal degradation processes of enalapril, often influenced by environmental conditions such as temperature and humidity. The stability of enalapril and its derivatives, including DKP, is crucial for ensuring the efficacy and safety of pharmaceutical formulations.

Stability Studies

Research indicates that enalapril undergoes intramolecular cyclization leading to DKP formation under thermal stress. A study demonstrated that the presence of excipients like Eudragit E can accelerate this degradation process, highlighting the need for careful formulation strategies to enhance the stability of enalapril-based products .

Condition Degradation Product Formation Rate
High TemperatureEnalaprilat, DKPIncreased
Low TemperatureMinimal DKP FormationDecreased
HumidityAccelerated DKP FormationHigh

Analytical Methods for Detection

Various analytical techniques have been employed to quantify Enalapril DKP in pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) has been effectively utilized to distinguish between enalapril, enalaprilat, and DKP based on their retention factors (Rf values). For instance, Rf values were reported as 0.52 for enalaprilat, 0.62 for enalapril, and 0.82 for DKP . This method allows for accurate monitoring of DKP levels during stability studies.

Clinical Implications

The clinical relevance of Enalapril DKP lies in its implications for drug formulation and safety. As a known impurity, its presence in pharmaceutical products can affect the therapeutic efficacy and safety profile of enalapril. Research has shown that formulations containing stearic acid can stabilize enalapril by reducing the formation of both enalaprilate and DKP .

Case Studies

  • LENA Project : A clinical study aimed at developing an age-appropriate formulation of enalapril for pediatric use highlighted the importance of controlling degradation products like DKP. The study found that a novel formulation demonstrated bioavailability comparable to traditional tablets while being clinically safe for children .
  • Stability Analysis : A study on the interaction between enalapril maleate and various excipients revealed that certain combinations could lead to increased DKP formation, necessitating thorough compatibility testing during formulation development .

Mecanismo De Acción

Comparación Con Compuestos Similares

  • Captopril
  • Quinapril
  • Enalaprilat

Actividad Biológica

Enalapril, a widely used antihypertensive medication, is a prodrug that converts to its active form, enalaprilat, after administration. During the degradation of enalapril maleate (EM), diketopiperazine (DKP) is formed as a significant degradation product. This article examines the biological activity of enalapril diketopiperazine, focusing on its pharmacological effects, stability, and mechanisms of action.

Enalapril itself acts primarily by inhibiting the angiotensin-converting enzyme (ACE), which leads to decreased production of angiotensin II, a potent vasoconstrictor. This results in lowered blood pressure and reduced strain on the cardiovascular system. The diketopiperazine derivative formed during the degradation process may exhibit similar or altered biological activities.

Pharmacological Studies

  • Antioxidant Properties : Research indicates that enalapril and its derivatives enhance glutathione-dependent antioxidant defenses in various tissues. For instance, a study demonstrated that enalapril significantly increased total glutathione content and activities of antioxidant enzymes in mouse tissues, suggesting potential protective effects against oxidative stress .
  • Respiratory Effects : A study involving co-administration of enalapril with diltiazem found that while enalapril increased cough reflex and tracheal smooth muscle reactivity, the combination therapy mitigated these adverse effects. This suggests that DKP might influence respiratory responses when formed from enalapril .
  • Stability and Degradation : The stability of enalapril and its conversion to diketopiperazine are influenced by environmental factors such as pH and temperature. Under acidic conditions, DKP formation is favored, while alkaline conditions lead primarily to enalaprilat formation . The degradation kinetics indicate that DKP can form through thermal degradation pathways, which can impact the biological availability and efficacy of enalapril formulations .

Case Studies

Several studies have investigated the biological implications of diketopiperazine formation:

  • Study on Stability : A study assessed the stability of enalapril maleate under various stress conditions, revealing that DKP was a major degradation product under both hydrolytic and thermal stress. The findings emphasized the need for formulation strategies to minimize DKP formation to maintain drug efficacy .
  • Pharmacokinetic Studies : Clinical pharmacokinetic studies have shown that variations in formulation can affect the rate at which enalapril is converted to its active form and its degradation products. For example, formulations containing stearic acid were found to stabilize enalapril against rapid degradation into DKP .

Table 1: Stability Data of Enalapril Maleate Under Different Conditions

ConditionTime (hrs)% Remaining EnalaprilMajor Degradation Product
Hydrolysis (0.1 N NaOH)0.57.5Enalaprilat
Hydrolysis (Water)2495.2Diketopiperazine
Thermal StressVariesDecreases over timeDiketopiperazine

Table 2: Antioxidant Activity Enhancement by Enalapril

TissueGSSG + GSH Content Increase (%)Se-GPx Activity Increase (%)
Erythrocytes14721
Brain11242
Lung67Not measured

Propiedades

IUPAC Name

ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHNHHJUGMMLV-XIRDDKMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151178
Record name Enalapril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115729-52-7
Record name Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115729-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609HCJ5DV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalapril Diketopiperazine
Reactant of Route 2
Reactant of Route 2
Enalapril Diketopiperazine
Reactant of Route 3
Enalapril Diketopiperazine
Reactant of Route 4
Enalapril Diketopiperazine
Reactant of Route 5
Reactant of Route 5
Enalapril Diketopiperazine
Reactant of Route 6
Enalapril Diketopiperazine
Customer
Q & A

Q1: How can we analytically determine the presence and quantity of Enalapril DKP in Enalapril maleate formulations?

A1: Several analytical methods have proven effective in detecting and quantifying Enalapril DKP. High-performance liquid chromatography (HPLC) coupled with various detection methods has been widely employed [, , ]. Researchers have explored different column types and optimized chromatographic conditions to achieve satisfactory separation and quantification of Enalapril DKP from Enalapril maleate and other potential impurities []. Mixed micellar electrokinetic capillary electrophoresis (MEKC) provides another alternative for analyzing Enalapril DKP, offering advantages in terms of separation efficiency and sensitivity [].

Q2: What is the primary degradation pathway of Enalapril maleate leading to Enalapril DKP formation?

A2: Research suggests that Enalapril maleate degrades into Enalapril DKP through a process called solid-state cyclization [, ]. This intramolecular reaction involves the formation of a cyclic dipeptide structure, releasing water as a byproduct []. Studies utilizing thermal Fourier transform infrared (FTIR) microspectroscopy have provided insights into the kinetics and mechanisms of this degradation pathway, revealing its dependence on factors like temperature and the presence of excipients [, ].

Q3: How does the presence of pharmaceutical excipients influence the stability of Enalapril maleate and the formation of Enalapril DKP?

A3: The stability of Enalapril maleate and the rate of Enalapril DKP formation can be significantly impacted by the presence of excipients in the drug formulation []. Studies have shown that certain excipients, such as Eudragit E, can accelerate the formation of Enalapril DKP []. Understanding these interactions is crucial for developing stable pharmaceutical formulations that minimize degradation and ensure the efficacy and safety of Enalapril maleate products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.